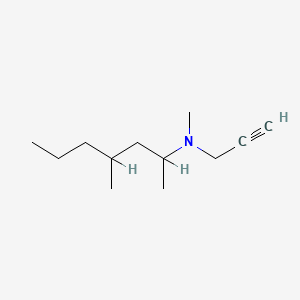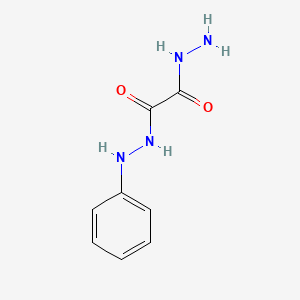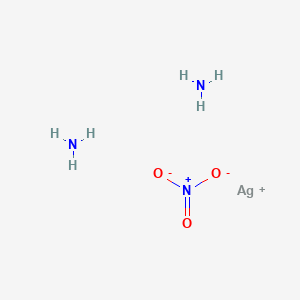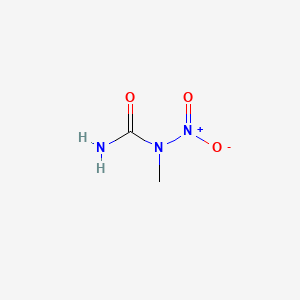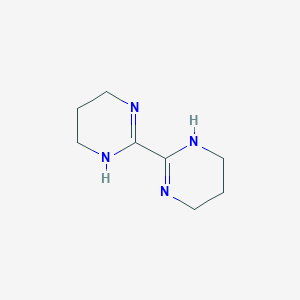
2,2'-Bipyrimidine, 1,1',4,4',5,5',6,6'-octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro-: is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. It is a derivative of pyrimidine and is characterized by the presence of two pyrimidine rings connected by a single bond. This compound is notable for its use as a bridging ligand in coordination chemistry, where it forms complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- can be synthesized through the Ullmann coupling reaction of 2-iodopyrimidines. This method involves the use of copper as a catalyst and typically requires high temperatures to facilitate the coupling reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- are not extensively documented, the Ullmann coupling reaction remains a standard approach. Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Scientific Research Applications
Chemistry: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is widely used as a ligand in coordination chemistry.
Biology and Medicine: In biological research, this compound is investigated for its potential interactions with biomolecules and its role in various biochemical processes. Its ability to form stable complexes with metal ions makes it a candidate for studying metal ion transport and storage in biological systems.
Industry: In industrial applications, 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination chemistry properties are exploited to develop new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can influence various molecular targets and pathways, depending on the metal ion involved and the specific structure of the complex. The compound’s π-delocalized bis chelate structure allows it to stabilize metal ions and facilitate various chemical reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridyl compound with similar coordination chemistry properties.
4,4’-Bipyrimidine: A derivative with different substitution patterns on the pyrimidine rings.
2,2’-Bipyrimidine: The parent compound without the octahydro- modification.
Uniqueness: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
21786-88-9 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H14N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2,(H,9,10)(H,11,12) |
InChI Key |
XINBBXGGRBAYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=NCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
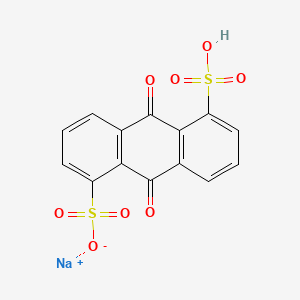
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
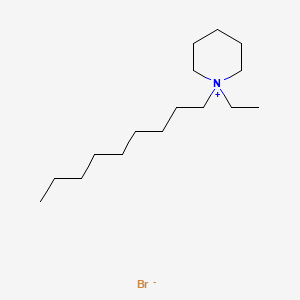

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
